molecular formula C14H20N4O4 B11828840 (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

(R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

Katalognummer: B11828840
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: JHLWSTQSIGSOHD-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclopentyl group, a nitropyrimidine moiety, and a butanoate ester, making it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the nitropyrimidine core: This can be achieved by nitration of a suitable pyrimidine precursor under controlled conditions.

    Introduction of the cyclopentyl group: This step often involves the use of cyclopentylamine in a nucleophilic substitution reaction with the nitropyrimidine intermediate.

    Formation of the butanoate ester: The final step involves esterification of the intermediate with ®-methyl 2-bromobutanoate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The cyclopentyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of ®-methyl 2-(cyclopentyl(5-aminopyrimidin-4-yl)amino)butanoate.

    Substitution: Formation of ®-2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Wirkmechanismus

The mechanism of action of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrimidine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is unique due to its combination of a cyclopentyl group, a nitropyrimidine moiety, and a butanoate ester. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C14H20N4O4

Molekulargewicht

308.33 g/mol

IUPAC-Name

methyl (2R)-2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate

InChI

InChI=1S/C14H20N4O4/c1-3-11(14(19)22-2)17(10-6-4-5-7-10)13-12(18(20)21)8-15-9-16-13/h8-11H,3-7H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

JHLWSTQSIGSOHD-LLVKDONJSA-N

Isomerische SMILES

CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Kanonische SMILES

CCC(C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.